molecular formula C12H10Br2O B3284504 1-Bromo-4-(2-bromoethoxy)naphthalene CAS No. 78635-29-7

1-Bromo-4-(2-bromoethoxy)naphthalene

Cat. No.: B3284504
CAS No.: 78635-29-7
M. Wt: 330.01 g/mol
InChI Key: LEQRBFFCXRFKFX-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromoethoxy)naphthalene is an organic compound with the molecular formula C12H10Br2O It is a derivative of naphthalene, where the naphthalene ring is substituted with a bromo group at the first position and a 2-bromoethoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-bromoethoxy)naphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of the 2-bromoethoxy group. The typical synthetic route involves:

    Bromination of Naphthalene: Naphthalene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.

    Etherification: 1-Bromonaphthalene is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-bromoethoxy)naphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include 1-hydroxy-4-(2-bromoethoxy)naphthalene, 1-amino-4-(2-bromoethoxy)naphthalene, and 1-thio-4-(2-bromoethoxy)naphthalene.

    Oxidation: Products include 1-bromo-4-(2-bromoethoxy)naphthoquinone.

    Reduction: Products include 1-bromo-4-(2-ethoxy)naphthalene.

Scientific Research Applications

1-Bromo-4-(2-bromoethoxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of biochemical assays.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-4-(2-bromoethoxy)naphthalene involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the naphthalene ring can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to changes in biological or chemical processes.

Comparison with Similar Compounds

    1-Bromo-4-methylnaphthalene: Similar in structure but with a methyl group instead of the 2-bromoethoxy group.

    1-Bromo-4-ethoxynaphthalene: Similar but with an ethoxy group instead of the 2-bromoethoxy group.

    1-Bromo-4-(2-chloroethoxy)naphthalene: Similar but with a chloroethoxy group instead of the 2-bromoethoxy group.

Uniqueness: 1-Bromo-4-(2-bromoethoxy)naphthalene is unique due to the presence of both bromine atoms and the 2-bromoethoxy group, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-bromo-4-(2-bromoethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O/c13-7-8-15-12-6-5-11(14)9-3-1-2-4-10(9)12/h1-6H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQRBFFCXRFKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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